Phosphorous acid is a phosphorus oxoacid. It is a conjugate acid of a dihydrogenphosphite. It is a tautomer of a phosphonic acid.
The phosphite ion (PO3) is a polyatomic ion with a phosphorus central atom. Its geometry is tetrahedral. Many phosphite salts, such as ammonium phosphite, are highly water soluble. Also organophosphorus compounds with the formula P(OR)3. The conjugate acid of the phosphite anion is phosphorous acid (H3PO3). Other names for this acid are orthophosphorous acid and dihydroxyphosphine oxide. H3PO3 is also sometimes referred to as phosphorus trihydroxide and trihydroxyphosphine, though these names are misleading. Phosphorous acid is a diprotic acid, since the hydrogen bonded directly to the central phosphorus atom is not ionizable. Thus, a more logical chemical formula for phosphorous acid is HPO(OH)2, since three hydroxy groups are not actually present on the acid. The acid can be synthesized hy treatment of a carboxylic acid, alcohol, or most practically water, with phosphorus tribromide or more commonly phosphorus trichloride.
H3O3P
Phosphorane, trihydroxy-
CAS No.: 10294-56-1
Cat. No.: VC20959697
Molecular Formula: H3PO3
H3O3P
Molecular Weight: 81.996 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10294-56-1 |
---|---|
Molecular Formula | H3PO3 H3O3P |
Molecular Weight | 81.996 g/mol |
IUPAC Name | phosphorous acid |
Standard InChI | InChI=1S/H3O3P/c1-4(2)3/h1-3H |
Standard InChI Key | OJMIONKXNSYLSR-UHFFFAOYSA-N |
SMILES | OP(O)O |
Canonical SMILES | OP(O)O |
Introduction
Chemical Structure and Molecular Classification
Structural Features
Phosphorane, trihydroxy- features a central phosphorus atom bonded to three hydroxyl (-OH) groups. This arrangement creates a compound with significant polarity and reactivity due to the electronegativity difference between phosphorus and oxygen atoms. The molecular structure is characterized by the phosphorus atom at the center with the three hydroxyl groups arranged around it, imparting specific geometric properties that influence its chemical behavior.
Classification and Nomenclature
Trihydroxy phosphorane belongs to the broader category of organophosphorus compounds, which includes phosphines, phosphonates, and phosphates. This classification is important for understanding its place within phosphorus chemistry and predicting its behavior in various chemical environments. Structurally related to phosphorous acid, this compound represents a key structural unit in phosphorus chemistry with applications spanning multiple scientific disciplines .
Molecular Identity and Properties
The compound is identified by its CAS number 13598-36-2 and can be represented using various chemical notations . The molecular formula is typically presented as H₃PO₃ or P(OH)₃ depending on the structural representation. Computationally, it can be described using SMILES notation as OP(O)O, with an InChI key of UMKARVFXJJITLN-UHFFFAOYSA-N as indicated in chemical databases .
Property | Value |
---|---|
Chemical Formula | H₃O₃P |
Molecular Weight | ~82.00 g/mol |
CAS Number | 13598-36-2 |
InChI | InChI=1S/H3O3P/c1-4(2)3/h1-3H |
SMILES | OP(O)O |
Physical State | Typically encountered in solution |
Bond Characteristics | P-O bonds exhibit distinctive strength variations |
Synthesis and Preparation Methods
Traditional Synthetic Approaches
The synthesis of trihydroxy phosphoranes typically involves several carefully controlled reaction pathways. One established method involves reacting phosphorus-containing precursors with hydroxylating agents under specific conditions. These synthetic routes must account for the high reactivity of the resulting compound and often require specialized handling techniques to preserve structural integrity.
Modern Synthetic Strategies
Contemporary approaches to synthesizing trihydroxy phosphorane often employ organophosphorus chemistry techniques involving phosphine derivatives. For instance, research has indicated that reactions involving triphenylphosphine with specific reagents can yield phosphorus ylides, which can subsequently undergo hydrolysis to form structures containing the trihydroxy phosphorane moiety. This multi-step process demonstrates the complexity involved in preparing such reactive phosphorus compounds.
Synthetic Challenges and Considerations
The synthesis of pure trihydroxy phosphorane presents several challenges related to its inherent reactivity. The procedure must account for:
-
Control of reaction conditions to prevent unwanted side reactions
-
Protection strategies for the hydroxyl groups when necessary
-
Purification techniques that preserve the integrity of the final product
-
Handling protocols to prevent degradation during isolation and storage
Chemical Properties and Reactivity
Lewis Acid-Base Characteristics
Trihydroxy phosphorane exhibits properties of both Lewis acids and bases due to the unique electronic configuration of the phosphorus atom and the presence of hydroxyl groups. This dual character allows it to participate in a wide range of chemical transformations, serving as either an electron donor or acceptor depending on the reaction environment and partner molecules.
Bond Strength Variations
Research in molecular chemistry has revealed important insights regarding bond strengths in phosphoranes. Specifically, when present in pentacoordinate phosphorus structures, axial P-O bonds demonstrate measurably lower bond strengths compared to equatorial bonds, with axial bonds measuring approximately 250 kJ/mol versus approximately 350 kJ/mol for equatorial bonds. This difference in bond strength profoundly influences the compound's reactivity patterns and chemical behavior.
Reaction Profile
Trihydroxy phosphoranes engage in diverse chemical reactions that showcase their versatility in organic synthesis:
-
Nucleophilic substitution reactions at the phosphorus center
-
Ligand exchange processes involving the hydroxyl groups
-
Coordination with metal centers to form complex structures
-
Redox reactions involving the phosphorus atom
-
Condensation reactions with various functional groups
The reactivity is significantly influenced by substituents attached to the phosphorus atom, with electron-withdrawing groups enhancing nucleophilicity while electron-donating groups may stabilize intermediates during reactions.
Reaction Mechanisms and Kinetics
Mechanistic Pathways
The mechanisms by which trihydroxy phosphorane participates in chemical reactions typically involve several distinct steps:
-
Initial coordination or association with reaction partners
-
Nucleophilic attack at specific reactive sites
-
Formation of transition states with unique geometries
-
Rearrangement of electron density
-
Bond formation and breaking sequences
-
Product release and stabilization
These mechanistic steps have been studied through computational approaches and experimental investigations, providing insights into the energetics and structural changes occurring during reactions.
Kinetic Analysis
Kinetic studies of reactions involving trihydroxy phosphorane reveal important insights into reaction rates and dynamics. These investigations provide valuable data on activation energies and transition states during chemical processes, helping researchers understand the energy barriers that must be overcome for reactions to proceed. Such kinetic analyses are essential for optimizing reaction conditions and predicting reaction outcomes in complex systems.
Structural Transitions
During reactions, trihydroxy phosphorane may undergo significant structural changes, including:
-
Conversion between different coordination geometries
-
Alterations in bond angles and lengths
-
Redistribution of electron density
-
Formation of intermediate complexes with unique properties
These structural transitions are critical for understanding the compound's behavior in various chemical environments and for designing efficient synthetic pathways.
Applications in Organic Synthesis
Role as Synthetic Intermediate
Trihydroxy phosphorane serves as a valuable intermediate in various organic synthesis pathways. Its ability to participate in diverse chemical transformations makes it particularly useful for creating complex organic structures with specific functional group arrangements. The compound's reactivity profile enables chemists to introduce phosphorus-containing moieties into target molecules under controlled conditions.
Catalytic Applications
In certain reaction systems, phosphorus compounds related to trihydroxy phosphorane can function as catalysts or promoters. Their ability to coordinate with substrates, facilitate electron transfer, and stabilize transition states makes them valuable components in catalytic processes involving:
-
Carbon-carbon bond formation
-
Functional group transformations
-
Stereoselective reactions
-
Redox processes
-
Condensation reactions
Medicinal Chemistry Applications
The chemistry of phosphoranes, including trihydroxy derivatives, has significant implications for medicinal chemistry. Organophosphorus compounds have influenced numerous branches of science, including medicine, where they serve as building blocks for bioactive molecules . The structural features of phosphoranes can be incorporated into molecules designed for specific biological activities, contributing to drug discovery and development efforts.
Industrial and Research Applications
Materials Science Relevance
Organophosphorus compounds, including those related to trihydroxy phosphorane, have found important applications in materials science . Their unique structural and electronic properties make them valuable components in:
-
Advanced materials development
-
Surface modifications
-
Polymer chemistry
-
Composite materials
-
Specialty coatings and films
These applications leverage the distinctive bonding capabilities and reactivity patterns of phosphorus-containing structures.
Analytical Chemistry Roles
In analytical chemistry, phosphorus compounds serve important functions as:
-
Derivatizing agents for specific functional groups
-
Components in analytical reagents
-
Standards for spectroscopic techniques
-
Probes for investigating reaction mechanisms
-
Indicators in certain analytical procedures
The well-defined structure and reactivity of trihydroxy phosphorane make it useful for these specialized applications in chemical analysis and characterization.
Agricultural Applications
Organophosphorus chemistry has substantial implications for agricultural science, with compounds related to trihydroxy phosphorane contributing to developments in:
-
Crop protection formulations
-
Plant growth regulation
-
Soil conditioning approaches
-
Nutrient delivery systems
-
Pest management strategies
These agricultural applications highlight the broad utility of phosphorus chemistry across diverse scientific and practical domains .
Recent Research Advances
Computational Studies
Recent computational investigations have provided deeper insights into the electronic structure and reactivity patterns of phosphoranes, including trihydroxy derivatives. Density functional theory (DFT) studies have been particularly valuable for understanding bond characteristics and predicting reaction pathways. These computational approaches have revealed important details about:
-
Electron density distributions
-
Bond energy profiles
-
Reaction coordinate analysis
-
Transition state geometries
-
Solvent effects on stability and reactivity
Spectroscopic Investigations
Advanced spectroscopic techniques have enabled researchers to characterize phosphoranes with unprecedented detail. These methods include:
-
Nuclear magnetic resonance (NMR) spectroscopy for structural analysis
-
Infrared and Raman spectroscopy for vibrational characterization
-
Mass spectrometry for composition determination
-
X-ray crystallography for solid-state structural elucidation
-
Ultraviolet-visible spectroscopy for electronic transition analysis
These spectroscopic approaches provide complementary information about the structural and electronic properties of trihydroxy phosphorane and related compounds.
Novel Synthetic Applications
Innovative research continues to expand the synthetic utility of phosphoranes. Recent studies have demonstrated their effectiveness in reactions such as those between triphenylphosphine and 2-oxoindoline-3-ylidene derivatives in the presence of acetylenic esters, leading to functionalized products with good yields . These developments showcase the ongoing relevance of phosphorus chemistry in contemporary organic synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume